molecular formula C7H13NO2 B13175065 1-(4-Aminooxan-4-yl)ethan-1-one

1-(4-Aminooxan-4-yl)ethan-1-one

Cat. No.: B13175065
M. Wt: 143.18 g/mol
InChI Key: OYDNAWBMOQRKFY-UHFFFAOYSA-N
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Description

1-(4-Aminooxan-4-yl)ethan-1-one is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes an oxane ring and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminooxan-4-yl)ethan-1-one typically involves the reaction of oxane derivatives with amino compounds under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminooxan-4-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-(4-Aminooxan-4-yl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Aminooxan-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, potentially affecting their function. The oxane ring may also play a role in stabilizing the compound and facilitating its interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Aminooxan-4-yl)ethan-1-one is unique due to its specific combination of an oxane ring and an amino group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-(4-aminooxan-4-yl)ethanone

InChI

InChI=1S/C7H13NO2/c1-6(9)7(8)2-4-10-5-3-7/h2-5,8H2,1H3

InChI Key

OYDNAWBMOQRKFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCOCC1)N

Origin of Product

United States

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